![molecular formula C20H23ClN2OS B2771255 2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone CAS No. 1903544-41-1](/img/structure/B2771255.png)
2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone
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Description
2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23ClN2OS and its molecular weight is 374.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The compound 1-(4-(piperidin-1-yl) phenyl) ethanone, a related derivative, has been synthesized via microwave-assisted synthesis. This method involves the reaction of piperidine with 4-chloro acetophenone in the presence of dry acetone under microwave irradiation. The synthesized compounds have been tested for their antibacterial activity, showcasing the potential medicinal applications of related compounds in treating bacterial infections. (Merugu et al., 2010)
Inhibition of Blood Platelet Aggregation
Another study explored derivatives of the compound, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, which demonstrated the ability to inhibit ADP-induced aggregation of blood platelets. This finding highlights the potential therapeutic applications of such compounds in preventing thrombosis or other cardiovascular diseases. (Grisar et al., 1976)
Hydrogen-Bonding Patterns in Enaminones
The hydrogen-bonding patterns of enaminones, including compounds with structural similarities to 2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone, have been characterized. These studies provide insight into the molecular interactions and stability of such compounds, which are crucial for designing drugs with improved efficacy and reduced side effects. (Balderson et al., 2007)
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS/c21-17-3-1-15(2-4-17)13-20(24)22-9-5-18(6-10-22)23-11-7-19-16(14-23)8-12-25-19/h1-4,8,12,18H,5-7,9-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVXZAWBLLYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone |
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